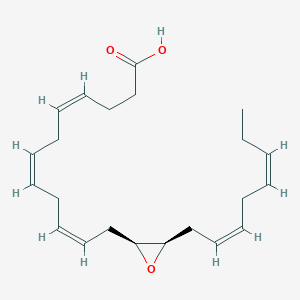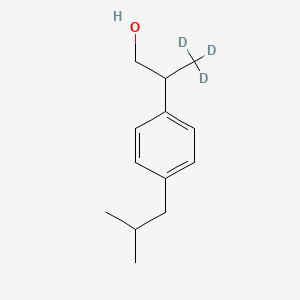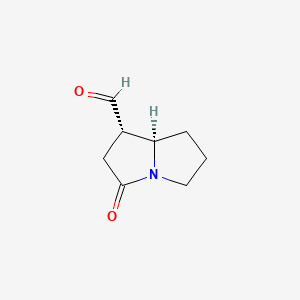![molecular formula C15H22FN3O3 B586826 N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 CAS No. 1795786-87-6](/img/new.no-structure.jpg)
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 is a deuterated derivative of a compound used in various scientific research applications. This compound is notable for its structural complexity and potential utility in medicinal chemistry, particularly as an impurity standard for the antibiotic linezolid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(4-morpholinyl)aniline and ®-glycidol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to achieve high purity standards required for research applications.
化学反応の分析
Types of Reactions
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding ketones or carboxylic acids.
Reduction: Typically produces alcohols or amines.
Substitution: Results in the formation of new carbon-nitrogen or carbon-oxygen bonds.
科学的研究の応用
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 is used extensively in scientific research, including:
Chemistry: As a reference standard for analytical methods such as HPLC or mass spectrometry.
Biology: In studies involving enzyme inhibition or protein binding assays.
Medicine: As an impurity standard for the antibiotic linezolid, aiding in the development and quality control of pharmaceuticals.
Industry: In the synthesis of other complex organic molecules or as a precursor in the production of fine chemicals
作用機序
The mechanism by which N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 exerts its effects is primarily through its interaction with biological macromolecules. It can bind to proteins or enzymes, potentially inhibiting their activity. The molecular targets and pathways involved often include:
Protein Binding: Interaction with specific amino acid residues in proteins.
Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
- **N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride .
- **N-(3-Phthalimido-2-®-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline .
- **[3-Fluoro-4-(4-morpholinyl)phenyl]carbamic Acid Phenylmethyl Ester .
Uniqueness
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This can provide insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated analogs .
特性
CAS番号 |
1795786-87-6 |
|---|---|
分子式 |
C15H22FN3O3 |
分子量 |
319.406 |
IUPAC名 |
N-[(2R)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m0/s1/i4D2,5D2,6D2,7D2 |
InChIキー |
VKPSVASMDWRRJS-LSSZDJLLSA-N |
SMILES |
CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


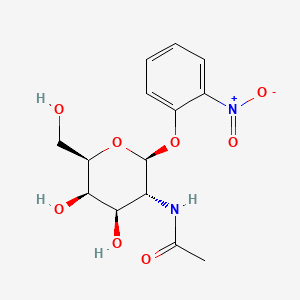
![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
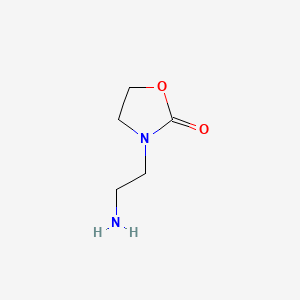
![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)
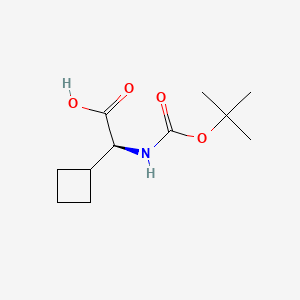


![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)

